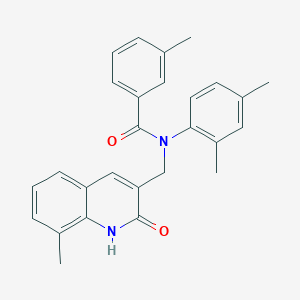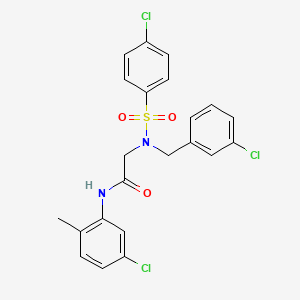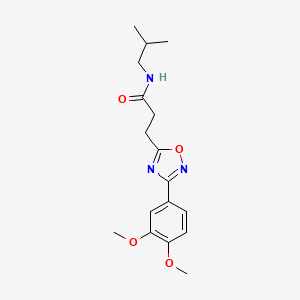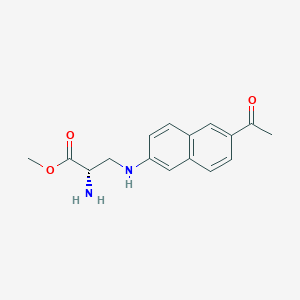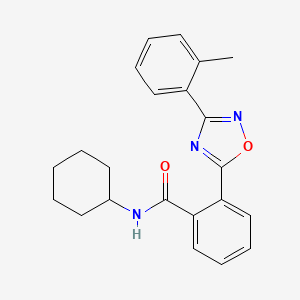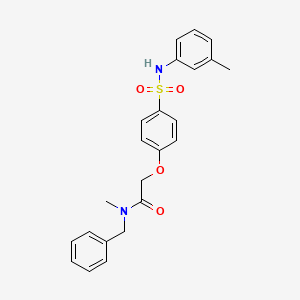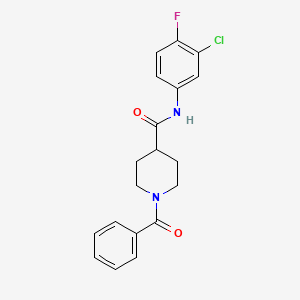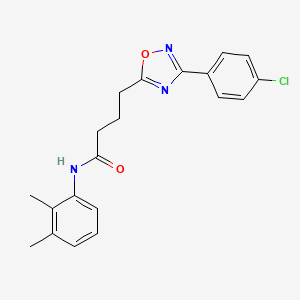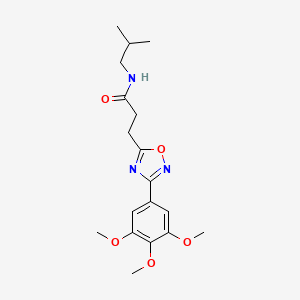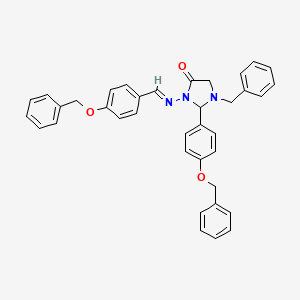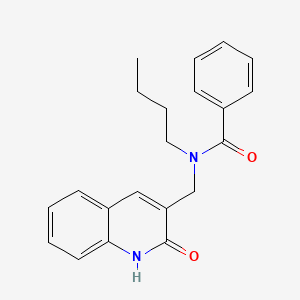
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid, also known as CPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPAA belongs to the class of sulfonamide-based compounds, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce fever in rats. The anti-inflammatory and analgesic effects of this compound are believed to be due to its inhibition of COX-2.
実験室実験の利点と制限
One advantage of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid is its relatively simple synthesis method. This compound can be synthesized in a few steps using readily available starting materials. Another advantage is its potential therapeutic applications, which make it a promising candidate for drug development.
One limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, as sulfonamide-based compounds have been shown to have adverse effects in some individuals.
将来の方向性
There are many potential future directions for research on 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of this compound's potential use in the treatment of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid involves the reaction of 4-(N-cyclopentylsulfamoyl)phenol with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to this compound through acidification and recrystallization. The purity of the final product can be enhanced through further purification techniques such as column chromatography.
科学的研究の応用
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in animal models. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid involves the reaction of 4-(N-cyclopentylsulfamoyl)phenol with chloroacetic acid in the presence of a base to form the intermediate 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid. The intermediate is then purified and converted to the final product through a series of reactions.", "Starting Materials": [ "4-(N-cyclopentylsulfamoyl)phenol", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-(N-cyclopentylsulfamoyl)phenol in a suitable solvent (e.g. ethanol)", "Step 2: Add chloroacetic acid and a base (e.g. sodium hydroxide) to the reaction mixture", "Step 3: Heat the reaction mixture to reflux for several hours", "Step 4: Allow the reaction mixture to cool and then acidify with hydrochloric acid", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Step 6: Purify the product by recrystallization or column chromatography", "Step 7: Convert the intermediate to the final product through a series of reactions (e.g. esterification, hydrolysis, and decarboxylation)" ] } | |
CAS番号 |
1094528-88-7 |
InChIキー |
MSCBUPLAWLNJPO-XOIICWPPNA-N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




